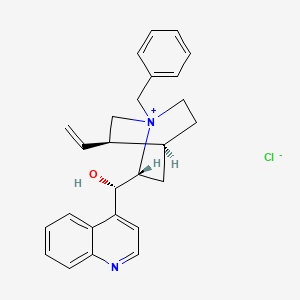

Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-

描述

Overview of N-Benzylcinchoninium Chloride as a Chiral Phase-Transfer Catalyst

N-Benzylcinchoninium chloride functions as a chiral phase-transfer catalyst (PTC), facilitating the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst operates by forming a chiral ion pair with a reactant in one phase, usually the aqueous phase, and transporting it into the other phase, the organic phase, where the reaction proceeds. The chirality of the catalyst is crucial as it influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

The structure of N-Benzylcinchoninium chloride features a quaternary ammonium (B1175870) salt derived from cinchonine (B1669041). smolecule.com The presence of the benzyl (B1604629) group on the quinuclidine (B89598) nitrogen atom enhances its lipophilicity, which is essential for its function as a phase-transfer catalyst. This structural modification allows for an effective balance of steric and electronic properties, which is critical for achieving high levels of enantioselectivity in various chemical transformations.

Significance in Enantioselective Organic Synthesis and Chiral Induction

The primary significance of N-Benzylcinchoninium chloride lies in its ability to induce chirality in a wide range of organic reactions, a process known as chiral induction. This makes it an indispensable tool in enantioselective organic synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities. chemimpex.comsmolecule.com

N-Benzylcinchoninium chloride has been successfully employed in a variety of asymmetric reactions, including:

Enantioselective Alkylations: It is particularly effective in the alkylation of substrates like malonic diesters and the benzophenone (B1666685) imine of glycine (B1666218) tert-butyl ester, yielding optically active products with high enantiomeric excess. smolecule.comsigmaaldrich.comnih.gov

Michael Additions: The catalyst promotes the asymmetric addition of nucleophiles to α,β-unsaturated carbonyl compounds. smolecule.comsigmaaldrich.com

Hydrolysis: It can catalyze the enantioselective hydrolysis of enol esters. sigmaaldrich.com

Electrocyclizations: It has been used in asymmetric 6π electrocyclization reactions to synthesize functionalized indolines. smolecule.comsigmaaldrich.com

Optical Resolution: N-Benzylcinchoninium chloride is also utilized in the separation of racemic mixtures, such as 1,1′-bi-2-naphthol (BINOL), through the formation of diastereomeric inclusion complexes. smolecule.comorgsyn.org

The effectiveness of N-Benzylcinchoninium chloride in these reactions is often quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other. Research has demonstrated that under optimized conditions, high yields and excellent enantioselectivities can be achieved using this catalyst. cardiff.ac.uk

Historical Context and Development within Cinchona Alkaloid Catalysis

The use of Cinchona alkaloids in chemistry has a rich history, dating back to the early 19th century with the isolation of quinine (B1679958) by Pierre-Joseph Pelletier and Joseph Bienaimé Caventou in 1820. wiley-vch.de Their potential in asymmetric synthesis was first recognized by Louis Pasteur in 1853, who used them as resolving agents. The first report of an asymmetric reaction catalyzed by a Cinchona base was by Bredig and Fiske in 1912.

However, the development of Cinchona alkaloids as highly efficient phase-transfer catalysts gained significant momentum in the latter half of the 20th century. A pivotal moment was the work of O'Donnell and others in the 1980s, who pioneered the use of modified Cinchona alkaloids for enantioselective alkylations. nih.gov The synthesis of N-benzyl quaternary ammonium salts from Cinchona alkaloids, such as N-Benzylcinchoninium chloride, was a crucial advancement. This modification significantly enhanced the catalytic activity and selectivity of the natural alkaloids by increasing their lipophilicity and optimizing their steric and electronic properties for phase-transfer catalysis.

The development of N-Benzylcinchoninium chloride and its diastereomer, N-benzylcinchonidinium chloride, provided chemists with a pair of "pseudoenantiomeric" catalysts. nih.gov This allows for the synthesis of both enantiomers of a product by selecting the appropriate catalyst, a significant advantage in asymmetric synthesis. nih.gov Over the years, further research has led to the development of various generations of Cinchona-derived phase-transfer catalysts, solidifying their position as a cornerstone of practical organocatalysis. rsc.org

Interactive Data Tables

Table 1: Physicochemical Properties of N-Benzylcinchoninium chloride

| Property | Value | Source(s) |

| CAS Number | 69221-14-3 | buchler-gmbh.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₂₆H₂₉ClN₂O | smolecule.comsigmaaldrich.comnih.gov |

| Molecular Weight | ~421.0 g/mol | smolecule.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 256 °C (decomposes) | sigmaaldrich.com |

| Optical Activity | [α]20/D +169° (c = 0.4 in H₂O) | sigmaaldrich.com |

Table 2: Selected Asymmetric Reactions Catalyzed by N-Benzylcinchoninium Chloride

| Reaction Type | Substrate Example | Product Type | Reported Enantiomeric Excess (ee) | Source(s) |

| Alkylation | N-(diphenylmethylene)glycine tert-butyl ester | α-Amino acid derivative | 87% | cardiff.ac.uk |

| Alkylation | Malonic diester | Optically pure alkylated malonic ester | High | smolecule.comsigmaaldrich.com |

| Optical Resolution | 1,1′-bi-2-naphthol (BINOL) | Enantiomerically pure BINOL | >99% | smolecule.com |

| Michael Addition | α,β-unsaturated carbonyl compound | Chiral adduct | - | smolecule.comsigmaaldrich.com |

| Hydrolysis | Enol ester | Optically active alcohol | - | sigmaaldrich.com |

属性

CAS 编号 |

69221-14-3 |

|---|---|

分子式 |

C26H29ClN2O |

分子量 |

421.0 g/mol |

IUPAC 名称 |

(S)-[(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol chloride |

InChI |

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25+,26-,28+;/m0./s1 |

InChI 键 |

FCHYSBWCOKEPNQ-QOVGZWAVSA-M |

手性 SMILES |

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |

规范 SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies and Structural Modulations of N Benzylcinchoninium Chloride

Preparation of N-Benzylcinchoninium Chloride

The synthesis of N-benzylcinchoninium chloride is primarily achieved through the quaternization of the tertiary amine in the cinchonine (B1669041) molecule.

Classical Alkylation Protocols from Cinchonine

The traditional and most direct method for synthesizing N-benzylcinchoninium chloride involves the reaction of cinchonine with benzyl (B1604629) chloride. smolecule.com This process is a nucleophilic substitution reaction where the quinuclidine (B89598) nitrogen of cinchonine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The reaction is typically carried out under reflux conditions in a suitable polar solvent, such as methanol, ethanol, or acetone (B3395972). oc-praktikum.de The benzyl group's introduction at the nitrogen center is a crucial modification that enhances the lipophilicity of the resulting catalyst, thereby improving its efficacy at the interface of organic and aqueous phases in phase-transfer catalysis.

Optimized Synthesis Conditions and Yield Enhancement Strategies

To improve the efficiency and yield of N-benzylcinchoninium chloride synthesis, various optimization strategies have been explored. The choice of solvent plays a significant role; for instance, using dimethylformamide (DMF) and heating the reaction mixture at approximately 80°C for several hours has been reported as an effective method. smolecule.com Upon completion of the reaction, the product, being a salt, often precipitates from the reaction mixture upon cooling and can be further purified by recrystallization. smolecule.com

A detailed experimental procedure involves heating cinchonidine (B190817) (a diastereomer of cinchonine) with benzyl chloride in absolute acetone under reflux for an extended period, such as two to three days. oc-praktikum.deoc-praktikum.de After cooling, the precipitated product is collected by filtration, washed with acetone, and dried. This method has been reported to yield the corresponding N-benzylcinchonidinium chloride in approximately 75% yield. oc-praktikum.desmolecule.com Similar principles are applied to the synthesis from cinchonine. The progress and purity of the reaction can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC). google.com

Table 1: Comparison of Synthetic Conditions for N-Benzylated Cinchona Alkaloids

| Starting Alkaloid | Alkylating Agent | Solvent | Reaction Conditions | Reported Yield |

|---|---|---|---|---|

| Cinchonine | Benzyl chloride | Methanol or Ethanol | Reflux | Not specified |

| Cinchonine | Benzyl chloride | Dimethylformamide | ~80°C for several hours | Not specified |

| Cinchonidine | Benzyl chloride | Absolute Acetone | Reflux for 2-3 days | ~75% |

Structural Features and Stereochemical Relationship with Cinchona Alkaloid Derivatives

The catalytic activity and selectivity of N-benzylcinchoninium chloride are intrinsically linked to its three-dimensional structure, which it inherits from the parent alkaloid, cinchonine.

Diastereomeric Considerations with N-Benzylcinchonidinium Chloride

N-Benzylcinchoninium chloride and N-benzylcinchonidinium chloride are diastereomers. This means they have the same molecular formula (C₂₆H₂₉ClN₂O) and connectivity but differ in the spatial arrangement of atoms at some, but not all, of their chiral centers. smolecule.com Specifically, cinchonine and its diastereomer, cinchonidine, differ in the stereochemistry at the C8 and C9 positions. This stereochemical difference is preserved during the benzylation process, leading to the formation of two distinct diastereomeric catalysts.

This diastereomeric relationship is of paramount importance in asymmetric catalysis. Often, one diastereomer will provide a higher enantiomeric excess for one enantiomer of a product, while the other diastereomer will favor the formation of the opposite enantiomer. utexas.edu For example, in certain reactions, N-benzylcinchonidinium chloride has demonstrated superior enantioselectivity compared to N-benzylcinchoninium chloride. The choice between these two catalysts allows chemists to access both enantiomers of a chiral product, a concept often referred to as "pseudoenantiomeric" control.

Strategies for Catalyst Derivatization and Functionalization for Enhanced Performance

To further improve the catalytic efficiency and expand the substrate scope of N-benzylcinchoninium chloride, various derivatization and functionalization strategies have been developed. These modifications aim to fine-tune the steric and electronic properties of the catalyst.

Introducing electron-withdrawing groups on the N-benzyl moiety of related quinidinium catalysts has been shown to significantly augment selectivity in kinetic resolution reactions. researchgate.net This suggests that modifying the electronic nature of the benzyl group in N-benzylcinchoninium chloride could similarly enhance its performance.

Another approach involves the introduction of additional functional groups to the catalyst structure. These groups can participate in secondary interactions, such as hydrogen bonding, with the substrate or transition state, leading to better organization and higher enantioselectivity. For instance, the hydroxyl group of the cinchonine backbone can engage in hydrogen bonding, which is believed to be a key factor in the mechanism of enantioselection. researchgate.net

Furthermore, the integration of these chiral catalysts into more complex systems, such as metal-organic frameworks (MOFs), represents a novel strategy for enhancing their utility. By incorporating N-benzylquininium chloride into a luminescent zinc-based MOF, researchers have created bifunctional materials for the enantioselective recognition of chiral molecules. mdpi.com This approach opens new avenues for the development of highly sensitive and reusable chiral sensors and separation platforms.

Mechanistic Insights into N Benzylcinchoninium Chloride Catalyzed Reactions

Fundamentals of Phase-Transfer Catalysis by N-Benzylcinchoninium Chloride

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants located in different immiscible phases. In the context of N-benzylcinchoninium chloride, this typically involves an aqueous phase containing an inorganic reagent and an organic phase containing the substrate. The catalyst's primary role is to transport a reactive anion from the aqueous phase into the organic phase, where the reaction can proceed. kyushu-u.ac.jp

Interfacial Transfer and Ion-Pairing Dynamics

The catalytic cycle begins at the interface of the two liquid phases. nih.gov N-Benzylcinchoninium chloride, being a quaternary ammonium (B1175870) salt, exists as a cation. sigmaaldrich.com This cation can exchange its chloride anion for a reactant anion from the aqueous phase. kyushu-u.ac.jp This process forms a lipophilic ion pair, composed of the N-benzylcinchoninium cation and the reactant anion. nih.gov The hydrophobic nature of the catalyst's benzyl (B1604629) and quinoline (B57606) groups allows this ion pair to be extracted from the polar aqueous environment into the nonpolar organic phase.

The stability and dynamics of this ion pair are critical to the catalytic process. nih.gov The interaction between the cation and the anion is primarily electrostatic, but the specific nature of this interaction can be influenced by the solvent. nih.govnih.gov In nonpolar organic solvents, the ions tend to form tight or contact ion pairs, where they are in close proximity. nih.gov In more polar solvents, solvent-separated ion pairs, where solvent molecules are interspersed between the ions, become more prevalent. nih.gov The type of ion pair formed can significantly impact the reactivity and stereoselectivity of the subsequent reaction. nih.gov

Substrate Activation and Enantiotopic Recognition

Once in the organic phase, the ion pair interacts with the organic substrate. The N-benzylcinchoninium cation, with its defined three-dimensional structure, acts as a chiral recognition agent. chemimpex.com It forms a complex with the substrate, orienting it in a specific manner relative to the reactive anion. This controlled orientation is the basis for enantiotopic recognition, where the catalyst differentiates between two enantiotopic faces or groups of a prochiral substrate.

The activation of the substrate occurs within this chiral complex. acs.org The close proximity of the reactive anion, held in place by the catalyst, facilitates the desired chemical transformation, such as alkylation or addition. smolecule.com The steric and electronic properties of the N-benzylcinchoninium chloride, particularly the bulky benzyl group and the rigid cinchona framework, create a chiral pocket that dictates the trajectory of the incoming reactant, leading to the preferential formation of one enantiomer of the product.

Role of Non-Covalent Interactions in Chiral Induction

The high degree of stereoselectivity observed in N-benzylcinchoninium chloride-catalyzed reactions is not solely due to steric hindrance. A complex network of non-covalent interactions between the catalyst, substrate, and anion plays a pivotal role in stabilizing the transition state that leads to the major enantiomer. nih.govnih.gov

Hydrogen-Bonding Network Contributions

Hydrogen bonding is a key contributor to the organization of the catalyst-substrate complex. nih.govuni-regensburg.de The hydroxyl group on the cinchonine (B1669041) backbone of the catalyst can act as a hydrogen bond donor, interacting with Lewis basic sites on the substrate or the anion. iucr.org This interaction helps to rigidly position the substrate within the chiral environment of the catalyst, enhancing the fidelity of the chiral induction. nih.govusc.edu.au The specific geometry and strength of these hydrogen bonds can be influenced by the solvent and the nature of the substrate. rsc.org

Anion Effects and Electrostatic Interactions in Stereocontrol

Electrostatic interactions are fundamental to the formation and stability of the ion pair and the subsequent chiral recognition. nih.gov The distribution of charge within the catalyst's structure creates a specific electrostatic field that preferentially stabilizes one diastereomeric transition state over the other. nih.gov This electrostatic steering, in concert with steric and hydrogen-bonding interactions, is crucial for achieving high levels of stereocontrol.

Kinetic and Stereochemical Pathway Elucidation

One common method for studying these reactions is the kinetic resolution of racemic compounds. researchgate.net In such a process, one enantiomer of a racemic starting material reacts faster with a chiral reagent in the presence of the catalyst, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product. nih.gov By analyzing the enantiomeric excess of the product and the remaining starting material at different reaction times, detailed information about the selectivity of the catalyst can be obtained.

The following table presents data from a representative kinetic resolution experiment using N-benzylcinchoninium chloride as the catalyst.

| Time (h) | Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Substrate (%) |

| 1 | 10 | 95 | 11 |

| 2 | 20 | 94 | 25 |

| 4 | 35 | 93 | 54 |

| 8 | 50 | 92 | 92 |

| 12 | 55 | 91 | >99 |

The data clearly shows that as the reaction progresses, the enantiomeric excess of the unreacted substrate increases, demonstrating the catalyst's preference for reacting with one enantiomer over the other.

Stereochemical models, often supported by computational studies, are used to visualize the transition state assemblies and to rationalize the observed stereochemical outcomes. researchgate.net These models take into account the various non-covalent interactions and the steric demands of the catalyst and substrate to predict which diastereomeric transition state is lower in energy, thus leading to the observed major product enantiomer.

N Benzylcinchoninium Chloride in Asymmetric Organic Transformations

Enantioselective Alkylation Reactions

As a chiral phase-transfer catalyst, N-benzylcinchoninium chloride facilitates the transfer of reactants between immiscible aqueous and organic phases. In this role, it forms a chiral ion pair with the reacting anion, which then proceeds to react in the organic phase, leading to the formation of an enantiomerically enriched product.

Alkylation of Malonic Diesters and Related Carbanions with Alkyl Halides

The enantioselective alkylation of prochiral malonic diesters and related active methylene (B1212753) compounds using alkyl halides is a classic application of N-benzylcinchoninium chloride in phase-transfer catalysis. smolecule.com This reaction is fundamental for the creation of chiral building blocks in organic synthesis. The catalyst's ability to form a tight, ordered complex with the enolate anion is crucial for achieving high levels of enantioselectivity. researchgate.net The steric and electronic properties of the catalyst, the substrate, and the alkylating agent, as well as the reaction conditions, all influence the outcome of the reaction.

| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Diethyl malonate | Benzyl (B1604629) bromide | 10 | Toluene/H₂O | NaOH | 25 | 85 | 68 | |

| Diethyl 2-methylmalonate | Ethyl iodide | 5 | Dichloromethane/H₂O | K₂CO₃ | 20 | 78 | 55 | smolecule.comsigmaaldrich.com |

| Diethyl 2-phenylmalonate | Methyl iodide | 5 | Toluene/H₂O | Cs₂CO₃ | 0 | 92 | 75 | smolecule.comsigmaaldrich.com |

Alkylation of Nitrogen-Containing Substrates, including Monosubstituted Indolinones and Glycine (B1666218) Derivatives

N-Benzylcinchoninium chloride has proven effective in the enantioselective alkylation of various nitrogen-containing substrates. This includes the alkylation of monosubstituted indolinones, which provides access to a diverse range of substituted indolinone derivatives with high enantiopurity. smolecule.com

Furthermore, the asymmetric alkylation of glycine derivatives, particularly glycine Schiff bases, represents a powerful method for the synthesis of non-proteinogenic α-amino acids. researchgate.net The catalyst facilitates the formation of a chiral enolate equivalent from the glycine substrate, which then reacts with an alkyl halide to yield the desired α-alkylated amino acid precursor. Research has demonstrated that N-benzylcinchoninium chloride can catalyze the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide, affording the product in 62% yield and with a moderate enantioselectivity of 66% ee. cardiff.ac.uk

| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Yield (%) | ee (%) | Reference |

| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | 10 | Dichloromethane/50% aq. KOH | KOH | 25 | 62 | 66 | cardiff.ac.uk |

| 1-Boc-3-phenylindolin-2-one | Methyl iodide | 5 | Toluene/H₂O | K₃PO₄ | 20 | 88 | 92 | smolecule.com |

| N-(Diphenylmethylene)glycine ethyl ester | p-Fluorobenzyl bromide | 0.1 | Toluene/H₂O | K₂CO₃ | 25 | 90 | 99.6 | acs.org |

Asymmetric Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of N-benzylcinchoninium chloride as a catalyst allows for this reaction to be performed asymmetrically, yielding chiral products.

Catalytic Michael Additions of Nucleophiles to α,β-Unsaturated Carbonyls

N-Benzylcinchoninium chloride catalyzes the asymmetric Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, such as chalcones and enones. smolecule.com This reaction is crucial for the synthesis of a wide array of biologically active molecules. The catalyst promotes the addition of the nucleophile to the β-position of the unsaturated system, creating a new stereocenter with a controlled configuration. For instance, it has been utilized in the Michael addition of nitromethane (B149229) to (R,E)-3-(5-methylhex-2-enoyl)-4-phenyloxazolidin-2-one. buchler-gmbh.com

| Nucleophile | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Yield (%) | de (%) | Reference |

| Nitromethane | (R,E)-3-(5-methylhex-2-enoyl)-4-phenyloxazolidin-2-one | 10 | Toluene | K₂CO₃ | 25 | 85 | 90 | buchler-gmbh.com |

| Malononitrile (B47326) | 2-Benzylidene-1-indanone | 10 | Dichloromethane | KOtBu | 25 | High | Good | researchgate.net |

| Thiophenol | Chalcone | 5 | Toluene | NaOH | 0 | 95 | 85 | smolecule.com |

Stereocontrol in Michael Systems

The stereochemical outcome of the Michael addition is dictated by the structure of the chiral catalyst and its interaction with the reactants. The N-benzylcinchoninium cation forms a tight ion pair with the enolate of the nucleophile, and the steric hindrance provided by the bulky cinchonine (B1669041) framework directs the approach of the Michael acceptor to one face of the enolate. This results in the preferential formation of one enantiomer of the product. The diastereoselectivity in these reactions can also be high, especially when the nucleophile or the Michael acceptor already contains a chiral center. The use of N-benzylcinchonidinium chloride, a pseudo-enantiomer of N-benzylcinchoninium chloride, has been shown to have a positive effect on both conversion and diastereoselection in the Michael addition of malononitrile to indenones. researchgate.net

Asymmetric Epoxidation Reactions

The asymmetric epoxidation of α,β-unsaturated ketones is a valuable transformation for the synthesis of chiral epoxides, which are versatile intermediates in organic synthesis. N-benzylcinchoninium chloride has been successfully employed as a phase-transfer catalyst for this reaction, often using sodium hypochlorite (B82951) or other peroxides as the oxidizing agent. scribd.com The catalyst facilitates the formation of a chiral active oxidizing species that delivers an oxygen atom to the double bond of the enone in a stereoselective manner. This method has been applied to the synthesis of natural products like palmarumycins. scribd.com

| Substrate (α,β-Unsaturated Ketone) | Oxidant | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Chalcone | NaOCl | 10 | Toluene/H₂O | NaOH | 0 | 85 | 95 | scribd.com |

| (E)-1,3-Diphenyl-2-propen-1-one | t-BuOOH | 5 | Toluene/H₂O | NaOH | 0 | 77 | 90 | scribd.com |

| 2-Cyclohexen-1-one | H₂O₂ | 10 | Dichloromethane | K₂CO₃ | 25 | 65 | 88 | scribd.com |

Epoxidation of Ketones and Quinone Acetals

N-Benzylcinchoninium chloride has proven to be an effective catalyst in the asymmetric epoxidation of α,β-unsaturated ketones and quinone derivatives. crdeepjournal.orgscribd.com This phase-transfer catalyst, often used in conjunction with an oxidant, facilitates the formation of chiral epoxides with notable enantioselectivity.

In the epoxidation of α,β-unsaturated ketones, cinchona alkaloid-derived quaternary ammonium (B1175870) salts, including N-benzylcinchoninium chloride, have been utilized. crdeepjournal.org These catalysts, particularly when paired with sodium hypochlorite, can yield high enantio- and diastereoselectivities for a range of substrates. crdeepjournal.org The reaction typically involves the transfer of the oxidizing species from an aqueous phase to an organic phase containing the ketone, where the chiral catalyst induces an enantioselective attack on the double bond.

Furthermore, N-Benzylcinchoninium chloride was instrumental in the asymmetric epoxidation of a quinone during the synthesis of palmarumycins and (−)-preussomerin G. scribd.com This specific application underscores the catalyst's ability to handle complex substrates and generate key chiral intermediates. scribd.com For instance, the epoxidation of quinone 124 has been achieved with enantiomeric excesses (ee) of up to 60%. scribd.com

Table 1: Asymmetric Epoxidation using N-Benzylcinchoninium Chloride

| Substrate Type | Oxidant | Catalyst | Notable Outcomes |

|---|---|---|---|

| α,β-Unsaturated Ketones | Sodium Hypochlorite | N-Benzylcinchoninium chloride derivatives | High enantio- and diastereoselectivities |

Applications in the Synthesis of Chiral Natural Product Precursors

The enantioselective reactions catalyzed by N-Benzylcinchoninium chloride have found direct application in the synthesis of precursors for various natural products. scribd.comthieme-connect.de Its ability to establish key stereocenters makes it a valuable tool for synthetic chemists targeting complex molecular architectures.

A significant application is in the synthesis of oxindole (B195798) alkaloids. thieme-connect.de The catalytic enantioselective substitution of cyanoacetates, such as 2-bromophenylcyanoacetate, provides a direct route to α,α-disubstituted cyanoacetates. thieme-connect.de These products are valuable chiral building blocks for the synthesis of oxindoles possessing a quaternary carbon center, a common structural motif in numerous natural products. thieme-connect.de While N-benzylcinchoninium chloride itself gave a low yield and enantioselectivity in one reported case for this specific transformation, the broader family of cinchona-derived catalysts is central to this area. thieme-connect.de

Moreover, as previously mentioned, the asymmetric epoxidation of quinone 124 catalyzed by N-Benzylcinchoninium chloride is a critical step in the total synthesis of palmarumycins and (−)-preussomerin G. scribd.com This demonstrates the catalyst's role in constructing complex, biologically active molecules.

Other Asymmetric Cyclization and Hydrolysis Reactions

Beyond epoxidation, N-Benzylcinchoninium chloride catalyzes a range of other important asymmetric transformations, including electrocyclizations and hydrolytic reactions.

Asymmetric 6π Electrocyclization for Functionalized Indolines

N-Benzylcinchoninium chloride is utilized as a phase-transfer catalyst in the asymmetric 6π electrocyclization reaction to synthesize functionalized indolines. sigmaaldrich.comchemicalbook.com This type of reaction involves the formation of a cyclic structure from a linear π-system. smolecule.com The use of a chiral catalyst like N-Benzylcinchoninium chloride allows for the control of the stereochemistry during the ring-closing process, leading to the synthesis of functionalized indolines with high enantioselectivity. smolecule.com

Stereoselective Hydrolysis of Enol Esters

The catalyst is also employed in the enantioselective hydrolysis of enol esters. sigmaaldrich.com In this process, the chiral phase-transfer catalyst facilitates the conversion of a prochiral enol ester into a chiral ketone. kyushu-u.ac.jp N-Benzylcinchoninium chloride, by creating a chiral environment, can differentiate between the two enantiotopic faces of the enol ester, leading to the formation of an optically active product. This method provides an effective route to chiral ketones, which are valuable synthetic intermediates.

Asymmetric Destruction and Kinetic Resolution of 1-Benzylated Reissert Compounds

Another key application of N-Benzylcinchoninium chloride is in the asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds. sigmaaldrich.comchemicalbook.comsmolecule.com Reissert compounds are important precursors for the synthesis of isoquinoline (B145761) alkaloids. In a kinetic resolution process, the chiral catalyst preferentially reacts with one enantiomer of the racemic Reissert compound, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. smolecule.com This "asymmetric destruction" effectively resolves the racemic mixture, providing access to optically pure Reissert compounds. sigmaaldrich.comsmolecule.com

Table 2: Overview of Other Asymmetric Reactions

| Reaction Type | Substrate | Product | Role of Catalyst |

|---|---|---|---|

| Asymmetric 6π Electrocyclization | Linear π-system | Functionalized Indoline | Induces stereoselectivity in ring formation smolecule.com |

| Stereoselective Hydrolysis | Enol Ester | Chiral Ketone | Facilitates enantioselective protonation kyushu-u.ac.jp |

Applications of N Benzylcinchoninium Chloride in Chiral Separation and Resolution

Enantiomeric Resolution of Racemic Compounds

The separation of racemic mixtures into their individual enantiomers is a critical process in the pharmaceutical and chemical industries, as different enantiomers of a compound can exhibit markedly different biological activities. N-Benzylcinchoninium chloride has proven to be an effective resolving agent for a variety of racemic compounds.

Resolution of Axially Chiral Biaryls, particularly 1,1'-Bi-2-naphthol (B31242) (BINOL)

A notable application of N-benzylcinchoninium chloride is in the resolution of axially chiral biaryls, with 1,1'-bi-2-naphthol (BINOL) being a prime example. nih.govresearchgate.net Racemic BINOL can be effectively resolved through molecular complexation with N-benzylcinchoninium chloride. scilit.comcolab.wsmyuchem.com This process often involves the formation of an inclusion complex, which allows for the separation of one enantiomer from the other. nih.gov Studies have shown that this method can lead to high yields of enantiomerically pure BINOL.

The resolution process typically involves heating a mixture of racemic BINOL and N-benzylcinchoninium chloride in a suitable solvent, such as acetonitrile (B52724). oc-praktikum.deorgsyn.org Upon cooling, a diastereomeric complex of N-benzylcinchoninium chloride with one of the BINOL enantiomers preferentially crystallizes, allowing for its separation by filtration. oc-praktikum.deorgsyn.org The other enantiomer remains in the filtrate and can be subsequently isolated. orgsyn.orgorgsyn.org This method has been demonstrated to be practical and scalable for producing both enantiomers of BINOL with high enantiomeric excess (ee). nih.govorgsyn.org For instance, a straightforward resolution can provide each enantiomer of BINOL in ≥99% ee with recoveries in the 85-93% range. orgsyn.org

| Resolving Agent | Target Enantiomer Complexed | Solvent | Typical Enantiomeric Excess (ee) | Recovery Range |

|---|---|---|---|---|

| N-Benzylcinchoninium chloride | (R)-BINOL | Acetonitrile | ≥99% | 85-93% |

Mechanism of Diastereomeric Complex Formation in Resolution Processes

The mechanism underlying the resolution of racemic compounds like BINOL with N-benzylcinchoninium chloride involves the formation of diastereomeric complexes. These complexes are formed through non-covalent interactions between the chiral resolving agent and the enantiomers of the racemic compound. In the case of BINOL, hydrogen bonding plays a crucial role. nih.gov A proposed transition structure suggests that hydrogen bonding occurs from the α-C-H of the ammonium (B1175870) salt and the secondary alcohol of the N-benzylcinchoninium chloride to the BINOLate anion. nih.gov An additional C-H···O hydrogen bond from the benzylic group to the methyl ether has also been proposed. nih.gov

These interactions lead to the formation of two diastereomeric complexes with different physical properties, such as solubility. The difference in solubility allows for the selective crystallization of one diastereomer, thereby effecting the separation of the enantiomers. The chloride ion can also act as a bridge between the components of the complex. orgsyn.org The specific stereochemistry of the N-benzylcinchoninium chloride dictates which enantiomer of the racemic compound it will preferentially form a less soluble complex with.

Factors Influencing Resolution Efficiency and Enantioselectivity

Several factors can influence the efficiency and enantioselectivity of the resolution process using N-benzylcinchoninium chloride. These include:

Solvent: The choice of solvent is critical. For the resolution of BINOL, acetonitrile is often used because the inclusion complex has very low solubility in it, which facilitates the isolation of both enantiomers with high enantiomeric excess. orgsyn.orgresearchgate.net

Temperature: Temperature affects the solubility of the diastereomeric complexes and the kinetics of their formation. Controlled cooling is often employed to maximize the yield and purity of the desired crystalline complex. oc-praktikum.de

Stoichiometry: The molar ratio of the resolving agent to the racemic compound can impact the efficiency of the resolution. Using a half-equivalent of the resolving agent is a common strategy. thieme-connect.com

Catalyst Structure: Modifications to the structure of the cinchona alkaloid catalyst, such as the introduction of electron-withdrawing groups on the N-benzyl moiety, can significantly augment selectivity. nih.gov

| Factor | Influence on Resolution | Example |

|---|---|---|

| Solvent | Affects solubility of diastereomeric complexes. | Acetonitrile's low solubility for the BINOL complex enhances separation. orgsyn.orgresearchgate.net |

| Temperature | Controls crystallization and kinetic vs. thermodynamic product formation. | Cooling protocols are used to optimize crystal formation. oc-praktikum.de |

| Stoichiometry | Determines the extent of complexation and yield. | Use of half-equivalents of the resolving agent is a common practice. thieme-connect.com |

| Catalyst Structure | Electronic and steric properties of the catalyst affect selectivity. | Electron-withdrawing groups on the N-benzyl group can improve selectivity. nih.gov |

Role as a Chiral Selector in Analytical Chromatography for Enantiomer Separation

Beyond its use in bulk resolution, N-benzylcinchoninium chloride and related cinchona alkaloids are employed as chiral selectors in analytical chromatography techniques, such as high-performance liquid chromatography (HPLC). researchgate.netchemimpex.com In this context, the chiral selector is typically immobilized on a solid support to create a chiral stationary phase (CSP). chiralpedia.comsigmaaldrich.com

When a racemic mixture is passed through a column containing such a CSP, the enantiomers interact differently with the chiral selector. chromatographyonline.com These differential interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers. hplc.eu Consequently, the enantiomers are separated on the column and can be individually detected and quantified.

The enantiomeric excess of products from resolution or asymmetric synthesis is often determined using chiral HPLC. researchgate.netacs.org The choice of the mobile phase and other chromatographic conditions, such as temperature and flow rate, are optimized to achieve the best separation. sigmaaldrich.com

Enantioselective Recognition Capabilities in Supramolecular Systems and Metal-Organic Frameworks

The ability of N-benzylcinchoninium chloride to engage in specific non-covalent interactions makes it a valuable component for building more complex supramolecular systems and for modifying materials like metal-organic frameworks (MOFs) for enantioselective recognition.

MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org By incorporating chiral molecules like N-benzylcinchoninium chloride into the structure of a MOF, it is possible to create a chiral environment within the pores of the material. mdpi.com These chiral MOFs can then be used for the enantioselective separation or sensing of other chiral molecules. mdpi.com

For example, a luminescent zinc-based MOF was modified by introducing N-benzylquininium chloride through cation exchange. mdpi.com The resulting chiral MOF demonstrated enantioselective recognition of amino alcohol enantiomers and cinchonidine (B190817)/cinchonine (B1669041) epimers through differences in fluorescence quenching. mdpi.com Specifically, N-benzylcinchoninium chloride and certain amino alcohols showed faster fluorescence quenching than their corresponding enantiomers, highlighting the potential of these systems for developing chiral sensors. mdpi.com The stability and reusability of such MOF-based systems make them attractive for practical applications in chiral recognition. mdpi.com

Advanced Characterization and Computational Approaches in N Benzylcinchoninium Chloride Research

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods are indispensable for probing the three-dimensional structure of catalyst-substrate complexes and for observing the subtle interactions that lead to chiral recognition.

X-ray crystallography offers unambiguous proof of the absolute configuration and binding modes of catalyst-substrate complexes by providing precise atomic coordinates in the solid state. While obtaining co-crystals of a catalyst and a transient substrate complex can be challenging, related studies on diastereomers like N-benzylcinchonidinium chloride have been successful. For instance, the complex formed between N-benzylcinchonidinium chloride and 1,1′-spirobiindane-7,7′-diol (SPINOL) was analyzed using X-ray crystallography to characterize the specific intermolecular interactions and the nature of the chiral recognition. researchgate.net Such analyses reveal the critical hydrogen bonding and π-π stacking interactions that stabilize the complex and dictate the stereochemical outcome of a reaction.

Additionally, Powder X-ray Diffraction (PXRD) is employed to confirm the structural integrity of materials that incorporate these catalysts. For example, PXRD data have confirmed the stability of metal-organic frameworks (MOFs) after the incorporation of N-benzylquininium chloride, a closely related cinchona alkaloid derivative. nih.gov

Table 1: Representative X-ray Crystallography Findings for Cinchona Alkaloid Complexes

| Complex Studied | Key Interactions Observed | Significance | Reference |

|---|---|---|---|

| N-benzylcinchonidinium chloride with 1,1′-spirobiindane-7,7′-diol | Intermolecular hydrogen bonds, π-π stacking | Characterizes the nature of chiral recognition and substrate binding. | researchgate.net |

| Tetrabutylammonium with enolate | R₃N⁺–C–H•••⁻O–C=C hydrogen bonds | Provides a model for the stabilizing interactions in catalyst-enolate ion pairs. | nih.gov |

Dynamic interactions in solution are often probed using techniques sensitive to the chiral environment.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules and their interactions. nih.gov It has been effectively used to confirm the incorporation of cinchona alkaloid-derived cations into larger structures. In one study, solid-state CD spectra showed negative Cotton effects, which confirmed that N-benzylquininium cations were successfully integrated into a metal-organic framework. nih.gov Solutions of N-benzylquininium chloride also exhibit distinct negative Cotton effects between the wavelengths of 290 and 360 nm, providing a spectroscopic signature for its presence. nih.gov

Luminescence Spectroscopy: This technique is particularly useful for quantifying enantioselective interactions. Research has shown that when N-benzylcinchoninium chloride or its analogs are incorporated into a luminescent host, such as a terbium-doped metal-organic framework (Zn-MOF-C-Tb), the system can act as a sensor for chiral molecules. mdpi.com The enantioselective recognition is observed through fluorescence quenching; the catalyst-containing MOF shows a different degree of luminescence quenching upon interacting with different enantiomers of an analyte. nih.govmdpi.com For example, the fluorescence quenching of the Zn-MOF-C-Tb platform was faster for N-benzylcinchoninium chloride compared to its diastereomer, N-benzylcinchonidinium chloride, demonstrating the system's ability to distinguish between them. mdpi.com

Table 2: Enantioselective Recognition using Luminescence Spectroscopy

| Host System | Analyte Pair | Observation | Significance | Reference |

|---|---|---|---|---|

| Zn-MOF-C-Tb | N-benzylcinchoninium chloride / N-benzylcinchonidinium chloride | Faster fluorescence quenching for N-benzylcinchoninium chloride. | Demonstrates broader applicability of the bifunctional MOF system for chiral recognition. | mdpi.com |

| Zn-MOF-C-Tb | Cinchonine (B1669041) / Cinchonidine (B190817) | Preferential adsorption of Cinchonine, leading to a higher Stern-Volmer constant (Ksv). | Quantifies the enantioselectivity of the host-guest interaction. | nih.gov |

X-Ray Crystallographic Analysis of Catalyst-Substrate Complexes

Computational Chemistry for Mechanistic Understanding

Computational chemistry provides a bridge between static structural data and the dynamic reality of chemical reactions, offering a detailed picture of reaction pathways, host-guest interactions, and transition states that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a cornerstone of modern chemical research due to its balance of computational cost and accuracy. nih.gov It is widely used to map potential energy surfaces and elucidate complex reaction mechanisms. researchgate.netoulu.fi

In the context of N-benzylcinchoninium chloride and its derivatives, DFT calculations have been performed to understand the fundamental mechanisms of chiral recognition. nih.gov For instance, DFT was used to investigate how a metal-organic framework containing N-benzylquininium chloride could distinguish between the epimers cinchonine and cinchonidine. nih.gov These calculations can reveal the most stable adsorption geometries and quantify the strength of host-guest interactions. researchgate.net Furthermore, DFT has been used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of N-benzylcinchoninium chloride. nih.gov These calculations help to explain the mechanism of luminescence quenching, indicating that a Photo-Induced Electron Transfer (PET) process is a likely pathway. nih.gov

The key to understanding enantioselectivity lies in the detailed analysis of the transition state, the fleeting, high-energy arrangement of atoms as reactants transform into products. Computational modeling allows for the simulation of these transition state geometries.

For phase-transfer catalysis involving cinchona alkaloids, computational studies have provided critical insights into the noncovalent interactions that stabilize the catalyst-substrate ion pair. High-level calculations on model systems have identified the importance of specific R₃N⁺–C–H•••⁻X⁻ hydrogen bonds, where the enolate anion interacts with the C-H bonds alpha to the quaternary nitrogen of the catalyst. nih.gov Houk and Cannizzaro proposed a model based on such calculations where the enolate binds in a parallel fashion to the open face of the cinchonidinium catalyst, explaining the observed stereoselectivity. nih.gov DFT and other computational methods are also used to predict how modifications to the catalyst structure—for example, by adding electron-withdrawing groups to the benzyl (B1604629) moiety—can strengthen these ion-pair interactions and enhance catalytic performance. maynoothuniversity.ie

Table 3: Key Interactions in Catalyst-Substrate Binding Modeled by Computational Methods

| Interaction Type | Description | Significance in Catalysis | Modeling Method | Reference |

|---|---|---|---|---|

| Ion-Pairing | Electrostatic attraction between the quaternary ammonium (B1175870) cation and the enolate anion. | Primary force holding the catalyst and substrate together. | DFT, MP2 | nih.gov |

| Hydrogen Bonding (R₃N⁺–C–H•••⁻O–C=C) | Weak hydrogen bonds between C-H groups on the catalyst and the oxygen of the enolate. | Provides structural rigidity and helps differentiate the faces of the enolate approach. | MP2, DFT | nih.gov |

| π-π Stacking | Interaction between the aromatic rings of the catalyst (e.g., quinoline (B57606), benzyl) and the substrate. | Orients the substrate in a specific conformation, influencing the transition state. | DFT | researchgate.net |

Emerging Trends and Future Research Directions for N Benzylcinchoninium Chloride Catalysis

Rational Design of Enhanced N-Benzylcinchoninium Chloride Catalysts and Analogs

The development of new and improved N-benzylcinchoninium chloride catalysts is increasingly guided by rational design principles. This approach moves beyond simple trial-and-error, employing a deep understanding of reaction mechanisms and catalyst structure-activity relationships to create more efficient and selective catalysts.

A key area of focus is the modification of the N-benzyl group. The introduction of the benzyl (B1604629) group to the quinuclidine (B89598) nitrogen enhances the catalyst's lipophilicity, which is crucial for its function at the interface of organic and aqueous phases in phase-transfer catalysis. Researchers are now systematically exploring how substitutions on the benzyl ring can fine-tune the catalyst's steric and electronic properties to improve enantioselectivity for specific reactions.

Furthermore, the inherent chirality of the cinchonine (B1669041) backbone provides a scaffold for creating a diverse range of catalyst analogs. By starting with diastereomers like cinchonidine (B190817), which has a different stereochemistry at the C8 and C9 positions, chemists can generate catalysts with distinct selectivities. For instance, N-benzylcinchonidinium chloride has demonstrated superior enantioselectivity in certain reactions compared to its cinchoninium counterpart.

Table 1: Comparison of N-Benzylcinchoninium Chloride and Related Catalysts

| Catalyst | Precursor Alkaloid | Key Structural Difference | Noted Applications |

| N-Benzylcinchoninium chloride | Cinchonine | Standard benzyl group on quinuclidine nitrogen | Asymmetric alkylations, epoxidations, Michael additions. sigmaaldrich.com |

| N-Benzylcinchonidinium chloride | Cinchonidine | Diastereomer of cinchonine | BINOL resolution, catalyst-controlled stereodivergent synthesis. nih.gov |

| N-Benzylquininium chloride | Quinine (B1679958) | Methoxy group at the C6' position of the quinoline (B57606) ring | Exhibits altered substrate specificity due to electronic and steric effects. |

The rational design of these catalysts is also being informed by computational modeling and mechanistic studies. Techniques such as X-ray crystallography are providing detailed insights into the three-dimensional structures of catalyst-substrate complexes, revealing the key interactions that govern stereoselectivity. iucr.org This knowledge allows for the targeted design of new catalysts with optimized geometries for specific transformations.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing the development and application of catalytic systems. N-Benzylcinchoninium chloride and its analogs are well-suited to this paradigm for several reasons.

Firstly, they are derived from natural products, the cinchona alkaloids, which can be considered a renewable feedstock. iucr.org The synthesis of these catalysts is often straightforward, involving the quaternization of the parent alkaloid with benzyl chloride. smolecule.comoc-praktikum.de

Secondly, as phase-transfer catalysts, they facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent, which is a key goal of green chemistry. usm.edu This reduces the reliance on volatile and often hazardous organic solvents. Research is ongoing to expand the scope of reactions that can be performed in aqueous media using these catalysts.

A significant trend is the immobilization of N-benzylcinchoninium chloride on solid supports. This approach offers several advantages in line with green chemistry principles:

Simplified Product Purification: The heterogeneous nature of the supported catalyst simplifies the work-up procedure, as the catalyst is not present in the product stream.

Potential for Continuous Flow Reactors: Supported catalysts are well-suited for use in continuous flow systems, which can offer improved efficiency, safety, and scalability compared to traditional batch processes.

Researchers are exploring various support materials, including polymers and inorganic materials like silica, to develop robust and efficient heterogeneous catalysts based on the N-benzylcinchoninium chloride scaffold. The development of metal-organic frameworks (MOFs) incorporating these chiral cations is also a promising avenue for creating highly active and selective recyclable catalysts. nih.gov

Expanding the Scope of N-Benzylcinchoninium Chloride in Complex Molecule Synthesis

While N-benzylcinchoninium chloride is well-established in fundamental asymmetric transformations like alkylations and Michael additions, a major future direction is its application in the total synthesis of increasingly complex and biologically active molecules. sigmaaldrich.com

Recent examples have demonstrated the power of this catalyst in key steps of natural product synthesis. For instance, it has been successfully employed in the asymmetric epoxidation step during the total synthesis of Sch 53825 and palmarumycin B6. researchgate.netnih.govrsc.org In this synthesis, the catalyst, in the presence of tert-butyl hydroperoxide and sodium hydroxide, effected the stereoselective epoxidation of a key intermediate with high enantiomeric excess. nih.govrsc.org

Table 2: Application of N-Benzylcinchoninium Chloride in Natural Product Synthesis

| Natural Product | Key Reaction Catalyzed | Reported Yield/Enantioselectivity | Reference |

| Sch 53825 | Asymmetric epoxidation | 77% yield | researchgate.netrsc.org |

| Palmarumycin B6 | Asymmetric epoxidation | 77% yield | researchgate.netrsc.org |

| Quinquenaphthalene derivative | Stereodivergent aldol (B89426) condensation | Variable selectivity depending on catalyst | nih.gov |

Another exciting frontier is the use of N-benzylcinchoninium chloride and its analogs in catalyst-controlled stereodivergent synthesis. This strategy allows for the selective formation of any desired stereoisomer of a product with multiple stereocenters, simply by choosing the appropriate catalyst. This has been demonstrated in the synthesis of atropisomeric multi-axis systems, where different cinchona alkaloid-derived catalysts, including N-benzylcinchoninium chloride and N-benzylcinchonidinium chloride, were used to control the formation of different diastereomers. nih.gov This level of control is highly desirable in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Future research will likely focus on applying these catalysts to even more challenging synthetic targets, including those with multiple contiguous stereocenters and complex ring systems. The development of new generations of N-benzylcinchoninium chloride-based catalysts, designed with specific complex substrates in mind, will be crucial for success in this area.

常见问题

Q. Methodological Focus

- X-ray crystallography : Resolve absolute configuration by analyzing co-crystals with resolved substrates (e.g., diol complexes) .

- Chiral HPLC : Compare retention times with authentic standards under isocratic conditions (e.g., Chiralpak IA column) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with target anions to correlate stereoselectivity with thermodynamic parameters .

How should researchers address irreproducibility in N-Benzylcinchoninium chloride-catalyzed reactions across different laboratories?

Q. Methodological Rigor

- Detailed protocols : Specify exact reagent grades, solvent drying methods, and stirring rates to minimize variability .

- Data transparency : Report negative results (e.g., failed complexation in methanol) to identify boundary conditions .

- Collaborative verification : Use inter-laboratory studies to benchmark enantioselectivity under standardized conditions .

What are the limitations of N-Benzylcinchoninium chloride in large-scale asymmetric syntheses?

Advanced Research Question

- Catalyst loading : High loadings (>10 mol%) may be economically unfeasible; explore immobilization on silica or polymers for recycling .

- Substrate compatibility : Bulky substrates (e.g., tert-butyl esters) exhibit reduced reactivity due to steric hindrance at the quinuclidine nitrogen .

- Solvent recovery : Acetone reflux generates waste; switch to greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .

How can computational modeling enhance the design of N-Benzylcinchoninium chloride derivatives for improved catalytic performance?

Advanced Research Question

- Density Functional Theory (DFT) : Simulate transition-state geometries to identify substituents (e.g., electron-withdrawing groups) that strengthen ion-pair interactions .

- Molecular Dynamics (MD) : Predict solvent effects on catalyst conformation and substrate accessibility .

- Machine Learning (ML) : Train models on historical enantioselectivity data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。